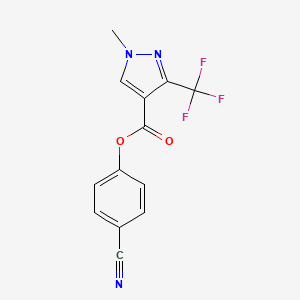

4-cyanophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

(4-cyanophenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3O2/c1-19-7-10(11(18-19)13(14,15)16)12(20)21-9-4-2-8(6-17)3-5-9/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSDPEMCCGVHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as sodium trifluoromethanesulfinate in the presence of a radical initiator.

Coupling with Cyanophenyl Group: The final step involves coupling the trifluoromethylated pyrazole with a cyanophenyl group using a suitable coupling reagent such as palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyanophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's pyrazole structure is significant in medicinal chemistry, particularly for its anti-inflammatory and analgesic properties. Recent studies have highlighted its potential as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Case Study: Anti-inflammatory Activity

A study published in MDPI reported that derivatives of pyrazole, including 4-cyanophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, exhibited potent COX inhibitory activities. Specifically, one derivative showed an IC50 of 0.01 μM for COX-2, significantly outperforming traditional anti-inflammatory drugs like celecoxib and indomethacin .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 4-Cyanophenyl Pyrazole Derivative | 5.40 | 0.01 | 344.56 |

Agrochemical Applications

The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it a candidate for agrochemical applications, particularly as a pesticide or herbicide.

Case Study: Pesticidal Activity

Research indicates that compounds with trifluoromethyl groups show increased efficacy against certain pests. For instance, a related pyrazole compound demonstrated significant insecticidal activity against aphids and other agricultural pests . The structural similarity suggests that this compound may exhibit similar properties.

Material Science Applications

The unique electronic properties of the trifluoromethyl group also lend this compound potential applications in material science, particularly in the development of organic semiconductors.

Case Study: Organic Semiconductor Development

Recent advancements in organic electronics have identified pyrazole derivatives as promising materials for organic light-emitting diodes (OLEDs). The incorporation of the trifluoromethyl group can enhance charge transport properties, leading to improved device performance .

Mechanism of Action

The mechanism of action of 4-cyanophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 3)

- Synthesis : Prepared via methylation of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 2) using NaH and CH₃I in DMF (yield: 73.8%) .

- Physicochemical Properties: Melting Point: 58–60°C (lower than the cyanophenyl analogue, suggesting reduced crystallinity). Spectral Data: $ ^1H $-NMR (DMSO-d6) δ 8.55 (s, pyrazole H), 3.95 (s, N-CH3) .

- Applications : A key intermediate for synthesizing acyl chlorides and carboxamides, widely used in agrochemical research .

Ethyl 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 7)

4-(3,4-Dichloroisothiazol-5-yl)-8-methyl-2-oxo-2H-chromen-7-yl Ester Derivative

1,3,4-Oxadiazole Thioether Derivatives

- Examples :

- Applications : These derivatives show >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking studies indicate interactions with succinate dehydrogenase (SDH), similar to penthiopyrad .

Comparative Analysis

Structural and Functional Differences

Impact of Substituents on Bioactivity

- Electron-Withdrawing Groups (e.g., CF₃, CN): Enhance metabolic stability and enzyme binding via hydrophobic and dipole interactions. The 4-cyanophenyl group likely improves target affinity compared to ethyl or phenyl esters .

Biological Activity

4-Cyanophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, with the molecular formula and CAS number 320423-24-3, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, particularly its anti-inflammatory, analgesic, and potential anticancer effects, supported by recent research findings.

The compound features a pyrazole core substituted with a trifluoromethyl group and a cyanophenyl moiety. These structural features are crucial for its biological activity, particularly in modulating interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the pyrazole scaffold exhibit significant biological activities, including:

- Anti-inflammatory Effects : Various studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The compound has shown promising results in vitro and in vivo.

- Analgesic Properties : The analgesic potential of pyrazole derivatives has been well-documented, often comparable to standard analgesics like diclofenac.

- Anticancer Activity : Emerging evidence suggests that certain pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells.

In Vitro and In Vivo Studies

Recent studies have evaluated the biological activities of this compound through various assays:

Anti-inflammatory Activity

A study conducted by Abdellatif et al. synthesized several pyrazole derivatives and assessed their COX-1 and COX-2 inhibitory activities. The results showed that this compound exhibited significant COX-2 inhibition with an IC50 value comparable to established anti-inflammatory drugs .

Analgesic Activity

In a carrageenan-induced paw edema model, the compound demonstrated notable analgesic effects. The efficacy was measured against standard analgesics, showing comparable results in pain reduction .

Anticancer Activity

Preliminary investigations into the anticancer properties revealed that the compound could induce apoptosis in specific cancer cell lines. The mechanisms involved may include the modulation of apoptotic pathways and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance selectivity and potency against targeted enzymes or receptors. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been associated with increased COX inhibitory activity .

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A series of derivatives were synthesized to evaluate their anti-inflammatory effects using in vitro assays against COX enzymes. Compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent anti-inflammatory activity .

- Case Study 2 : In vivo studies using animal models demonstrated that this compound could significantly reduce inflammation and pain associated with induced arthritis, suggesting its therapeutic potential for treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 4-cyanophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via a multi-step process. A key intermediate is ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate , prepared by reacting hydrazine hydrate with ethyl 4,4,4-trifluoro-3-oxobutanoate under reflux conditions . Subsequent ester hydrolysis yields the carboxylic acid derivative, which is then coupled with 4-cyanophenol via a carbodiimide-mediated reaction. Alternative routes involve substituting the pyrazole core with a 4-cyanophenyl group using nucleophilic aromatic substitution or Ullmann-type coupling .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR Spectroscopy : - and -NMR are critical for confirming substituent positions and electronic environments. For example, the trifluoromethyl group () typically shows a singlet at ~7.5 ppm in -NMR .

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .

- X-ray Crystallography : The SHELX suite is widely used for resolving crystal structures, particularly for assessing bond angles and torsional strain in the pyrazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

- Catalyst Selection : Use of palladium catalysts (e.g., Pd(PPh)) for coupling reactions improves efficiency .

- Temperature Control : Maintaining 60–80°C during cyclization steps minimizes side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is preferred for hydrazine reactions due to its miscibility .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antifungal or antimicrobial activity often arise from:

- Substituent Effects : For example, replacing the 4-cyanophenyl group with a 4-fluorophenyl moiety alters lipophilicity and target binding .

- Assay Variability : Standardizing MIC (minimum inhibitory concentration) testing against reference strains (e.g., Botryosphaeria dothidea) reduces variability .

- Metabolic Stability : Incorporating deuterium or fluorine atoms at specific positions can mitigate rapid degradation observed in some studies .

Q. How do computational methods aid in designing derivatives with enhanced bioactivity?

- Molecular Docking : Tools like AutoDock Vina predict interactions with target enzymes (e.g., fungal CYP51). The trifluoromethyl group’s electronegativity enhances binding affinity to hydrophobic pockets .

- QSAR Modeling : Quantitative structure-activity relationship models correlate substituent bulkiness (e.g., tert-butyl vs. isopropyl) with antifungal potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.